molecular formula C17H16ClN3O3S B2410253 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 886953-14-6

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2410253
CAS RN: 886953-14-6
M. Wt: 377.84
InChI Key: JNDXPYMRKIBDCL-UHFFFAOYSA-N
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Description

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as CTMFM and is known to exhibit several biochemical and physiological effects.

Scientific Research Applications

Corrosion Inhibition

Organic inhibitors like 4-(4-aminobenzoyl) piperazin-1-yl)(furan-2-yl) methanone (4-4-ABPFM) and 4-(4-aminophenyl) piperazin-1-yl)(furan-2-yl) methanone (4-4-APFM) have shown significant corrosion inhibition properties. These compounds were effective in inhibiting the corrosion of mild steel in acidic medium, with efficiencies reaching up to 80% for 4-4-ABPFM and 73% for 4-4-APFM (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Antimicrobial Activity

Synthesized pyridine derivatives, which include 4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone structures, have been investigated for their antimicrobial properties. These compounds showed variable and modest activity against bacteria and fungi, indicating potential for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Anti-Mycobacterial Properties

Compounds featuring the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold have been identified as new chemotypes with potential anti-mycobacterial properties. These compounds showed effectiveness against Mycobacterium tuberculosis, with several showing low micro-molar range activity and low cytotoxicity, indicating their potential in treating tuberculosis (Pancholia et al., 2016).

properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-23-12-5-4-11(18)15-14(12)19-17(25-15)21-8-6-20(7-9-21)16(22)13-3-2-10-24-13/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDXPYMRKIBDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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